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Compound of Interest

Compound Name: DL-SERINE (3,3-D2)

Cat. No.: B1579721

Get Quote

Executive Summary: The Molecular Core
DL-Serine-3,3-d2 is a stable isotopologue of the amino acid serine where the two hydrogen

atoms at the

-carbon (C3) are replaced by deuterium (

H). Unlike the natural L-enantiomer, this compound is a racemic mixture (1:1 ratio of D- and L-
isomers at the

-carbon), making it a critical tool for non-chiral metabolic quantification and mechanistic studies
involving serine racemase.
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Feature Specification Structural Implication

-Carbon (C2) Racemic (DL)

Contains 50% (S)-

configuration and 50% (R)-

configuration.

-Carbon (C3)

Achiral (

)

The substitution is symmetric

(3,3-d2), eliminating C3

chirality.

Isotopic Label
Deuterium (

H)

Increases molecular weight by

+2.014 Da; introduces

Secondary Kinetic Isotope

Effects (KIE).

Chemical Formula
MW: 107.11 g/mol (vs. 105.09

unlabeled).

Chemical Synthesis Strategy
To achieve a racemic DL-mixture with high isotopic purity at the C3 position, a de novo

chemical synthesis is superior to enzymatic methods, which are typically stereoselective. The

preferred route utilizes the condensation of diethyl acetamidomalonate with paraformaldehyde-

d2.

Synthesis Workflow (Graphviz Diagram)
The following diagram outlines the chemical pathway to DL-Serine-3,3-d2, ensuring

randomization at C2 and bis-deuteration at C3.
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Caption: Chemical synthesis route utilizing paraformaldehyde-d2 to install the deuterium label

at C3, followed by decarboxylation to yield the racemic product.

Detailed Protocol
Condensation: React diethyl acetamidomalonate (1.0 eq) with paraformaldehyde-d2 (1.1 eq)

in ethanol containing a catalytic amount of sodium ethoxide. The paraformaldehyde-d2

serves as the source of the

group.

Hydrolysis & Decarboxylation: Reflux the intermediate in 6M HCl for 6–12 hours. This step

removes the acetyl protecting group, hydrolyzes the ethyl esters, and decarboxylates one

carboxyl group. Because the decarboxylation is non-stereoselective in solution, the

-proton reprotonates randomly, yielding a racemic (DL) mixture.

Purification: Pass the crude hydrochloride salt through a cation-exchange column (e.g.,

Dowex 50W). Elute with ammonia, concentrate, and crystallize from water/ethanol to obtain

free DL-Serine-3,3-d2.

Analytical Validation & Stereochemical Analysis
Validating the identity of DL-Serine-3,3-d2 requires proving two distinct properties: Isotopic

Enrichment (at C3) and Racemic Composition (at C2).

Protocol A: Isotopic Purity via H-NMR
The substitution of Hydrogen with Deuterium silences the NMR signal at the C3 position.

Solvent:

(to exchange OH and

protons, simplifying the spectrum).

Observation:

Unlabeled Serine: Shows a multiplet at
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3.8–4.0 ppm corresponding to the two

-protons (

).

DL-Serine-3,3-d2: The

-proton signal must be absent (or <2% integration for >98% enrichment). The

-proton (C2-H) will appear as a singlet (loss of coupling to

-protons) at approximately

3.95 ppm.

Protocol B: Enantiomeric Separation (Chiral HPLC)
To confirm the racemic nature (DL), the enantiomers must be resolved.

Column: Chiralpak ZWIX(+) or Crown Ether based columns (e.g., Crownpak CR-I).

Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetonitrile with acidic additives.[1]

Derivatization (Optional): Pre-column derivatization with OPA/NAC (N-acetyl-L-cysteine)

creates diastereomers separable on C18 columns.

Result: Two peaks of equal area (1:1 ratio), corresponding to the L-3,3-d2 and D-3,3-d2

isomers.

Application: Probing Serine Racemase Mechanism
DL-Serine-3,3-d2 is uniquely suited to study Serine Racemase (SR), a PLP-dependent enzyme

that catalyzes both the racemization (L

D) and the

-elimination (dehydration to pyruvate) of serine.

Mechanistic Insight & KIE
The 3,3-d2 label introduces a Secondary Kinetic Isotope Effect (SKIE).
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Racemization: Involves abstraction of the

-proton. The

-deuteriums stabilize the transition state via hyperconjugation changes as the

-carbon rehybridizes from

to

(planar intermediate).

-Elimination: Involves the loss of the

-hydroxyl group. The

label directly affects the vibrational energy of the

-carbon, allowing researchers to distinguish rate-limiting steps between bond breaking and
product release.

Pathway Diagram (Graphviz)
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Caption: Bifurcation of Serine Racemase activity. The 3,3-d2 label probes the beta-elimination

pathway via secondary kinetic isotope effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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